molecular formula C15H24N4O2 B7352485 (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one

(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one

Cat. No. B7352485
M. Wt: 292.38 g/mol
InChI Key: UXAQHJBDBBGTKP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one, also known as DMXB-A, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one acts as an agonist at the α7 nicotinic acetylcholine receptor, which leads to the activation of downstream signaling pathways. This activation has been found to have a number of effects, including an increase in the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects that make it a promising candidate for further research. These effects include an improvement in cognitive function and memory, as well as a potential role in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more targeted research. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one. One area of interest is in the development of new drugs that target the cholinergic system, which could have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is in the study of the downstream signaling pathways that are activated by this compound, which could lead to the development of new therapeutic targets. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of (3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one is a complex process that involves several steps. The starting material for the synthesis is 3,5-dimethylpyrazole, which is reacted with butanoyl chloride to form the intermediate product. This intermediate is then reacted with 3-methyl-1,4-diazepan-2-one to form the final product, this compound.

Scientific Research Applications

(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one has been found to have potential applications in several areas of scientific research. One of the main areas of interest is in the study of the cholinergic system, which is involved in cognitive function and memory. This compound has been found to have a selective effect on the α7 nicotinic acetylcholine receptor, which is a key component of the cholinergic system.

properties

IUPAC Name

(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-10-12(2)19(17-11)9-4-6-14(20)18-8-5-7-16-15(21)13(18)3/h10,13H,4-9H2,1-3H3,(H,16,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQHJBDBBGTKP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1C(=O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1C(=O)CCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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